molecular formula C21H20BrP B044507 Cyclopropyltriphenylphosphonium bromide CAS No. 14114-05-7

Cyclopropyltriphenylphosphonium bromide

Cat. No.: B044507
CAS No.: 14114-05-7
M. Wt: 383.3 g/mol
InChI Key: XMPWFKHMCNRJCL-UHFFFAOYSA-M
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Description

Cyclopropyltriphenylphosphonium bromide is an organic compound with the molecular formula C21H20BrP. It is a white to slightly yellowish crystalline powder that is soluble in water and hygroscopic. This compound is commonly used in organic synthesis, particularly as a Wittig reagent for the conversion of carbonyl compounds to cyclopropylidene derivatives .

Preparation Methods

Cyclopropyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclopropyl bromide. The reaction is typically carried out in an inert atmosphere to avoid moisture and oxygen, which can affect the yield and purity of the product. The reaction conditions often involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction .

Chemical Reactions Analysis

Cyclopropyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Hydroalkynylation: It reacts with alkynes to form cyclopropylidenemethylarylethynynes

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and bases like sodium hydride (NaH). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclopropyltriphenylphosphonium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyltriphenylphosphonium bromide involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form cyclopropylidene derivatives through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition reaction with the carbonyl compound to form the desired product .

Comparison with Similar Compounds

Cyclopropyltriphenylphosphonium bromide can be compared with other similar compounds such as:

  • Methyltriphenylphosphonium bromide
  • Propyltriphenylphosphonium bromide
  • (Bromomethyl)triphenylphosphonium bromide
  • Benzyltriphenylphosphonium bromide

These compounds share similar structures and reactivity patterns but differ in the alkyl group attached to the phosphonium center. This compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties .

Properties

IUPAC Name

cyclopropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPWFKHMCNRJCL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931001
Record name Cyclopropyl(triphenyl)phosphanium bromide
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Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14114-05-7
Record name Phosphonium, cyclopropyltriphenyl-, bromide (1:1)
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Record name Cyclopropyltriphenylphosphonium bromide
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Record name Cyclopropyltriphenylphosphonium bromide
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Record name Cyclopropyl(triphenyl)phosphanium bromide
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Record name Cyclopropyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Cyclopropyltriphenylphosphonium bromide in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis, primarily used for constructing cyclopropylidene compounds. [, ] This is achieved through its reaction with carbonyl compounds, such as aldehydes and ketones, in the presence of a strong base like butyllithium. [] This reaction, known as the Wittig olefination, forms a carbon-carbon double bond, introducing the cyclopropylidene group into the molecule. []

Q2: Can you provide specific examples of compounds synthesized using this compound?

A2: Certainly. One notable example is its use in synthesizing a series of 26,27-cyclopropylidine side chain modified sterols. [] These sterols were synthesized by reacting this compound with specific aldehydes derived from sterols. [] The resulting compounds have potential as mechanism-based inactivators of the (S)-Adenosyl-L-methionine: Δ24(25)− Sterol Methyl Transferase enzyme. []

Q3: Besides its role in cyclopropylidene compound synthesis, are there other applications for this compound?

A3: While primarily known for its use in Wittig reactions, this compound can be further modified to expand its applications. For instance, it can be converted to [1-(Ethoxycarbonyl)cyclopropyl]triphenylphosphonium Tetrafluoroborate. [] This modified reagent facilitates annulation reactions with nucleophile–carbonyl pairs, broadening its utility in synthetic chemistry. []

Q4: What are the physicochemical properties and storage recommendations for this compound?

A4: this compound is a white, nonhygroscopic crystalline solid with a melting point of 179–181 °C. [] It demonstrates good solubility in chloroform but limited solubility in solvents like DMSO, DMF, and HMPT. It is practically insoluble in diethyl ether. [] For optimal storage, keeping it in a well-sealed container at room temperature is recommended. []

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